molecular formula C23H26N2O4 B2832503 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid CAS No. 1449661-75-9

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid

Cat. No.: B2832503
CAS No.: 1449661-75-9
M. Wt: 394.471
InChI Key: KOOMRKPQUVXKCZ-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Piperidinyl Derivative: The protected amino acid is then reacted with piperidine to introduce the piperidinyl group. This step usually involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput purification methods such as preparative HPLC (High-Performance Liquid Chromatography) is common to achieve the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified amino acids. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid has several scientific research applications, including:

    Peptide Synthesis: The compound is widely used as an intermediate in the synthesis of peptides and peptidomimetics due to its stable Fmoc protecting group.

    Pharmaceutical Research: It serves as a building block in the development of novel pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Biological Studies: The compound is used in the study of protein-protein interactions and the development of biochemical assays.

    Material Science: It is employed in the synthesis of functionalized polymers and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetic acid
  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric acid

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid is unique due to the presence of the piperidinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics, where the piperidinyl group can enhance the stability and bioactivity of the final product.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-piperidin-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c26-22(27)21(14-25-12-6-1-7-13-25)24-23(28)29-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,1,6-7,12-15H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMRKPQUVXKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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